2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a benzothiazole ring, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzothiazole moiety, and finally the formation of the oxoacetamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted analogs with potentially unique properties.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups, used in various chemical and biological studies.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A heterocyclic compound with potential anti-inflammatory and antibacterial properties.
2-(1H-indol-3-yl)cyclohexan-1-one: A compound used in the synthesis of β-carbolines, which have various biological activities.
Uniqueness
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide is unique due to its combination of an indole moiety, a benzothiazole ring, and an oxoacetamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-14-6-11-20-21(12-14)30-24(27-20)15-7-9-16(10-8-15)26-23(29)22(28)18-13-25-19-5-3-2-4-17(18)19/h2-13,25H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGALFPZAXIPJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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